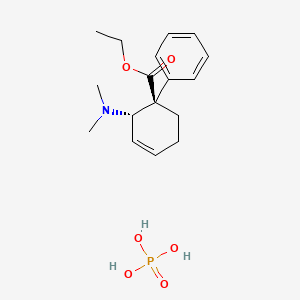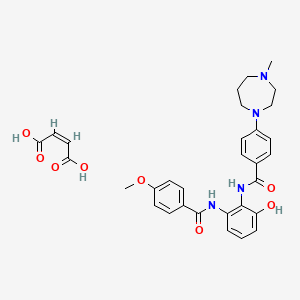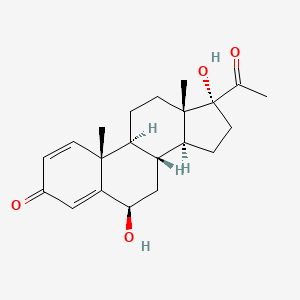
N-Methyl Carvedilol-d3 Hydrochloride Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl Carvedilol-d3 Hydrochloride Salt is a deuterated derivative of N-Methyl Carvedilol, a nonselective beta-adrenergic antagonist. This compound is primarily used in scientific research, particularly in the fields of pharmacology and biochemistry. The deuterium labeling (d3) allows for more precise studies involving mass spectrometry and other analytical techniques.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl Carvedilol-d3 Hydrochloride Salt involves several steps:
Starting Material: The synthesis begins with Carvedilol, a nonselective beta-adrenergic antagonist.
Methylation: The Carvedilol is methylated to form N-Methyl Carvedilol.
Deuteration: The methyl group is then replaced with a deuterated methyl group (d3) using deuterated reagents.
Hydrochloride Salt Formation: Finally, the compound is converted into its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of Carvedilol are methylated and deuterated.
Purification: The product is purified using techniques such as crystallization and chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.
化学反応の分析
Types of Reactions
N-Methyl Carvedilol-d3 Hydrochloride Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
科学的研究の応用
N-Methyl Carvedilol-d3 Hydrochloride Salt has several scientific research applications:
Pharmacology: It is used to study the pharmacokinetics and pharmacodynamics of beta-adrenergic antagonists.
Biochemistry: The compound is used in enzyme assays and receptor binding studies.
Analytical Chemistry: The deuterium labeling allows for precise mass spectrometric analysis.
Medicine: Research involving this compound helps in understanding the mechanisms of action of beta-blockers and developing new therapeutic agents.
作用機序
N-Methyl Carvedilol-d3 Hydrochloride Salt exerts its effects by blocking beta-adrenergic receptors. This leads to:
Inhibition of Tachycardia: By blocking beta-adrenergic receptors, the compound inhibits exercise-induced tachycardia.
Vasodilation: The compound also acts on alpha-1 adrenergic receptors, leading to vasodilation and reduced peripheral vascular resistance.
Reduction in Blood Pressure: The combined effects result in an overall reduction in blood pressure.
類似化合物との比較
Similar Compounds
Carvedilol: The parent compound, a nonselective beta-adrenergic antagonist.
N-Methyl Carvedilol: The non-deuterated version of the compound.
Other Beta-Blockers: Compounds like propranolol and metoprolol, which also block beta-adrenergic receptors.
Uniqueness
N-Methyl Carvedilol-d3 Hydrochloride Salt is unique due to its deuterium labeling, which allows for more precise analytical studies. This makes it particularly valuable in research settings where accurate mass spectrometric analysis is required.
特性
CAS番号 |
1794766-62-3 |
|---|---|
分子式 |
C25H29ClN2O4 |
分子量 |
459.985 |
IUPAC名 |
1-[2-(2-methoxyphenoxy)ethylamino]-3-[9-(trideuteriomethyl)carbazol-4-yl]oxypropan-2-ol;hydrochloride |
InChI |
InChI=1S/C25H28N2O4.ClH/c1-27-20-9-4-3-8-19(20)25-21(27)10-7-13-24(25)31-17-18(28)16-26-14-15-30-23-12-6-5-11-22(23)29-2;/h3-13,18,26,28H,14-17H2,1-2H3;1H/i1D3; |
InChIキー |
FERDKVPPAFYQOZ-NIIDSAIPSA-N |
SMILES |
CN1C2=C(C3=CC=CC=C31)C(=CC=C2)OCC(CNCCOC4=CC=CC=C4OC)O.Cl |
同義語 |
1-[[2-(2-Methoxyphenoxy)ethyl]amino]-3-[(9-(methyl-d3)-9H-carbazol-4-yl)oxy]-2-propanol Hydrochloride; N-Methyl CRV-d3 Hydrochloride; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,5-Methano-2H-indeno[1,2-b]oxirene,2,3,4,5,6,7,7-heptachloro-1a,1b,5,5a,6,6a-hexahydro-,(1aR,1bR,2S,5R,5aS,6R,6aR)-rel-](/img/structure/B585121.png)
![2-[(Z)-pent-1-enyl]pyridine](/img/structure/B585123.png)

![2H-Isoxazolo[4,5-f]indole](/img/structure/B585125.png)



![3-[4-(Hydroxymethyl)piperazin-1-YL]propanoic acid](/img/structure/B585132.png)



